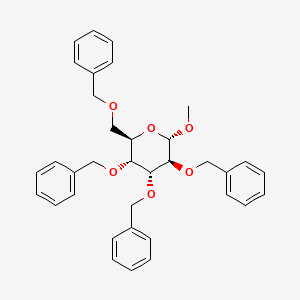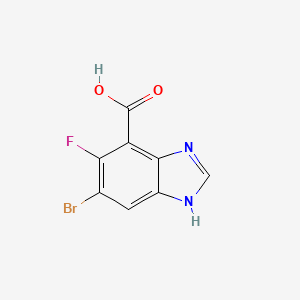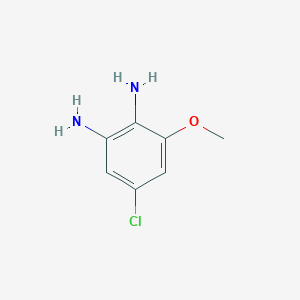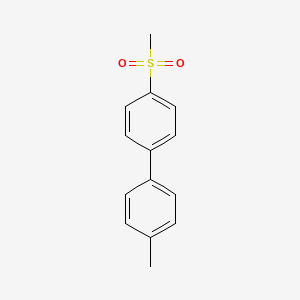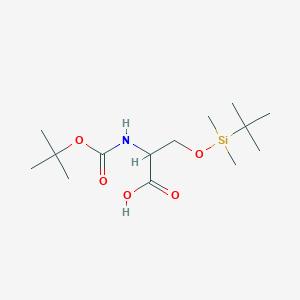
N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)-DL-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)-DL-serine is a compound that features both tert-butoxycarbonyl (Boc) and tert-butyldimethylsilyl (TBDMS) protecting groups. These groups are commonly used in organic synthesis to protect functional groups during chemical reactions. The compound is a derivative of serine, an amino acid, and is used in various synthetic applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)-DL-serine typically involves the protection of the amino and hydroxyl groups of serine. The amino group is protected using the tert-butoxycarbonyl (Boc) group, while the hydroxyl group is protected using the tert-butyldimethylsilyl (TBDMS) group. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as imidazole for the silylation process .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency and scalability. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)-DL-serine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield different products.
Reduction: Reduction reactions can be performed to remove the protecting groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the silyl-protected hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection reactions can yield free serine, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)-DL-serine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block for the synthesis of pharmaceuticals and biologically active compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)-DL-serine involves the protection of functional groups to prevent unwanted reactions during synthesis. The Boc group protects the amino group, while the TBDMS group protects the hydroxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonyl-thiazolidine carboxylic acid: Similar in having the Boc protecting group but differs in the core structure and applications.
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature the Boc group and are used in peptide synthesis.
Uniqueness
N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)-DL-serine is unique due to the combination of Boc and TBDMS protecting groups, which provide enhanced stability and selectivity in synthetic applications. This dual protection allows for more versatile and controlled chemical transformations compared to compounds with only one type of protecting group .
Properties
Molecular Formula |
C14H29NO5Si |
|---|---|
Molecular Weight |
319.47 g/mol |
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H29NO5Si/c1-13(2,3)20-12(18)15-10(11(16)17)9-19-21(7,8)14(4,5)6/h10H,9H2,1-8H3,(H,15,18)(H,16,17) |
InChI Key |
WEHOBOMKSMVHCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO[Si](C)(C)C(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





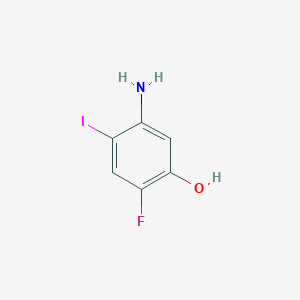

![N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-amine](/img/structure/B12841735.png)
![[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-trimethylstannane](/img/structure/B12841738.png)
